3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE, Mixture of diastereomers
Description
3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine is a bicyclic heterocyclic compound featuring a strained oxabicyclo[4.1.0]heptane core with a methanamine substituent at the 7-position. The molecule exists as a mixture of diastereomers due to the stereogenic centers in the bicyclic framework.
Properties
CAS No. |
1559337-84-6 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4,8H2 |
InChI Key |
WDONDCVYDPRSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1C2CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between a furan and an olefinic or acetylenic dienophile to form the bicyclic structure.
Epoxidation: The resulting compound undergoes epoxidation to introduce the oxirane ring.
Amination: Finally, the compound is subjected to amination to introduce the methanamine group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other functionalized derivatives .
Scientific Research Applications
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one ()
- Structural Differences : The smaller bicyclo[3.1.0] system and ketone group (vs. methanamine) reduce steric strain and eliminate basicity.
- Synthesis : Prepared via multistep reactions involving PCl₅/PBr₃, highlighting halogenation challenges absent in the methanamine derivative .
- Reactivity : The ketone enables nucleophilic additions, whereas the methanamine group in the target compound allows for acylation or alkylation.
(b) 7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- ()
- Functional Group : The oxiranyl (epoxide) group introduces electrophilic reactivity, contrasting with the nucleophilic primary amine in the target compound.
- Applications : Linked to volatile organic compounds (VOCs) in agricultural contexts, whereas the methanamine derivative may serve as a bioactive scaffold in drug discovery .
(c) N-4-Oxoheptan-2-ylphthalimide (2b, )
Physicochemical Properties
*Inferred from analogs like N-4-Oxodecan-2-ylphthalimide (2c, ), which is an oil .
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